An In-depth Technical Guide to the Chemical Properties and Applications of DODMA (1,2-dioleyloxy-3-dimethylaminopropane)
An In-depth Technical Guide to the Chemical Properties and Applications of DODMA (1,2-dioleyloxy-3-dimethylaminopropane)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1,2-dioleyloxy-3-dimethylaminopropane (DODMA), an ionizable cationic lipid integral to the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery. This document details the physicochemical characteristics of DODMA, outlines its mechanism of action in cellular delivery, and provides standardized experimental protocols for its synthesis, characterization, and application in LNP formulations. The information herein is intended to serve as a critical resource for researchers and professionals engaged in the development of advanced drug delivery systems, including mRNA vaccines and gene therapies.
Introduction
DODMA is a synthetic, ionizable cationic lipid that has garnered significant attention in the field of drug delivery. Its unique pH-sensitive charge characteristics make it a highly effective component in the formulation of lipid nanoparticles designed to encapsulate and deliver nucleic acid payloads, such as siRNA, miRNA, and mRNA, to target cells. At physiological pH, DODMA remains largely neutral, contributing to the stability and biocompatibility of the LNP in circulation. However, upon endosomal uptake into the acidic environment of the endosome, DODMA becomes protonated, acquiring a positive charge that facilitates the disruption of the endosomal membrane and the subsequent release of the nucleic acid cargo into the cytoplasm. This mechanism of endosomal escape is critical for the therapeutic efficacy of nucleic acid-based drugs.
Physicochemical Properties of DODMA
A summary of the key physicochemical properties of DODMA is presented in Table 1. This data is essential for understanding its behavior in formulations and biological systems.
| Property | Value | Reference(s) |
| IUPAC Name | N,N-dimethyl-2,3-bis(octadec-9-enoxy)propan-1-amine | [1] |
| Synonyms | DODMA, MBN 305A | [1][2] |
| CAS Number | 104162-47-2 | [2][3][4][5] |
| Molecular Formula | C₄₁H₈₁NO₂ | [1][2][4] |
| Molecular Weight | 620.09 g/mol | [1][4] |
| Appearance | Liquid | [4] |
| Density | 0.869 ± 0.06 g/cm³ | [4] |
| pKa | 6.5 - 6.59 (in TNS binding assay) | [1][4] |
| Purity | ≥97% | [2] |
| Solubility | Soluble in Ethanol, DMSO, DMF | [2] |
| Storage Temperature | -20°C | [1][2] |
Mechanism of Action in Nucleic Acid Delivery
The therapeutic efficacy of LNPs formulated with DODMA is largely attributed to its pH-responsive behavior, which facilitates the endosomal escape of the encapsulated nucleic acids. This process is a critical step in the delivery of the therapeutic payload to the cytoplasm where it can exert its biological function.
Upon intravenous administration, the LNP circulates in the bloodstream at a physiological pH of approximately 7.4. At this pH, the tertiary amine head group of DODMA is largely deprotonated and neutral, which minimizes non-specific interactions with cellular membranes and serum proteins, thereby enhancing the stability and circulation time of the LNP.
Once the LNP is taken up by a target cell via endocytosis, it is trafficked into the endosomal pathway. The endosome progressively acidifies, with the pH dropping to between 5.0 and 6.5. In this acidic environment, the tertiary amine of DODMA becomes protonated, leading to a net positive charge on the LNP. This charge inversion is a key trigger for the disruption of the endosomal membrane. The positively charged DODMA is thought to interact with negatively charged lipids present in the endosomal membrane, leading to membrane destabilization and the formation of non-bilayer lipid phases. This disruption ultimately results in the release of the nucleic acid cargo from the endosome into the cytoplasm, where it can engage with the cellular machinery, such as ribosomes for mRNA translation.
Caption: DODMA-mediated endosomal escape of nucleic acid cargo.
Experimental Protocols
Synthesis of DODMA
A representative synthetic route to DODMA involves the reaction of oleyl alcohol with 3-dimethylamino-1,2-propylene glycol. The following is a generalized protocol based on common organic synthesis techniques for similar lipids.
Materials:
-
Oleyl alcohol
-
3-dimethylamino-1,2-propylene glycol
-
A suitable catalyst (e.g., a strong acid or base)
-
An appropriate solvent (e.g., toluene, benzene)
-
Standard laboratory glassware and purification equipment (e.g., for distillation, chromatography)
Procedure:
-
Combine oleyl alcohol and 3-dimethylamino-1,2-propylene glycol in a reaction vessel with the chosen solvent.
-
Add the catalyst to the reaction mixture.
-
Heat the mixture under reflux for a specified period, monitoring the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography).
-
Upon completion, cool the reaction mixture and quench the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield pure DODMA.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Formulation of DODMA-containing Lipid Nanoparticles
The following protocol describes a common method for preparing LNPs encapsulating mRNA using a microfluidic mixing device.
Materials:
-
DODMA
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
mRNA
-
Ethanol
-
Sodium acetate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr™)
-
Dialysis device (e.g., Slide-A-Lyzer™)
Procedure:
-
Prepare Lipid Stock Solution: Dissolve DODMA, DSPC, Cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5 to a final total lipid concentration of 25-50 mM.[3]
-
Prepare mRNA Solution: Dissolve the mRNA in sodium acetate buffer (pH 4.0) to a desired concentration (e.g., 1 mg/mL).[3]
-
LNP Formulation:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid stock solution and the mRNA solution into separate syringes.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate and ratio (e.g., 3:1 aqueous to organic phase).[3]
-
-
Purification and Buffer Exchange:
-
Immediately after formulation, dilute the LNP solution with PBS (pH 7.4).
-
Transfer the diluted LNP solution to a dialysis cassette and dialyze against PBS (pH 7.4) for 4-6 hours with multiple buffer changes to remove ethanol and raise the pH.[3]
-
-
Characterization:
-
Determine the particle size and polydispersity index (PDI) by Dynamic Light Scattering (DLS).
-
Measure the zeta potential to assess surface charge.
-
Quantify the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Caption: A generalized workflow for the formulation of DODMA-containing LNPs.
Determination of DODMA's Apparent pKa using TNS Assay
The apparent pKa of DODMA within an LNP formulation can be determined using a fluorescence-based assay with 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS) as a probe. TNS fluoresces in a hydrophobic environment, and its fluorescence intensity increases as the DODMA headgroup becomes protonated and interacts with the probe.
Materials:
-
DODMA-containing LNPs
-
TNS stock solution
-
A series of buffers with a range of pH values (e.g., from pH 3 to pH 10)
-
Fluorometer
Procedure:
-
Prepare a series of dilutions of the LNP formulation in the different pH buffers.
-
Add a fixed concentration of TNS to each LNP dilution.
-
Incubate the samples for a short period to allow for equilibration.
-
Measure the fluorescence intensity of each sample at the appropriate excitation and emission wavelengths for TNS.
-
Plot the fluorescence intensity as a function of pH.
-
Fit the data to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the apparent pKa of the ionizable lipid within the LNP.[6]
Quantitative Analysis of DODMA by HPLC
High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration and purity of DODMA.
Materials:
-
DODMA sample
-
HPLC system with a suitable detector (e.g., UV or Charged Aerosol Detector)
-
A C18 reverse-phase HPLC column
-
Mobile phase solvents (e.g., acetonitrile, water, with additives like formic acid or trifluoroacetic acid)
-
DODMA standard of known concentration
Procedure:
-
Prepare a standard curve by injecting known concentrations of the DODMA standard.
-
Prepare the DODMA sample for analysis by dissolving it in a suitable solvent and filtering it.
-
Inject the prepared sample onto the HPLC system.
-
Run the analysis using an appropriate gradient or isocratic method to achieve good separation of DODMA from any impurities.
-
Detect the eluting peaks and record the chromatogram.
-
Identify the DODMA peak based on the retention time of the standard.
-
Quantify the amount of DODMA in the sample by comparing its peak area to the standard curve.
Conclusion
DODMA is a critical component in the development of non-viral gene delivery systems. Its well-defined chemical properties, particularly its pH-dependent ionizability, are central to its function in facilitating the endosomal escape of nucleic acid therapeutics. The experimental protocols provided in this guide offer a foundation for the synthesis, formulation, and characterization of DODMA-based lipid nanoparticles. Further research and optimization of these protocols will continue to advance the development of safe and effective nucleic acid-based medicines.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 5. melp.nl [melp.nl]
- 6. m.youtube.com [m.youtube.com]
